molecular formula C22H21N5O2 B10869522 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B10869522
M. Wt: 387.4 g/mol
InChI Key: LAIDATWLSCWJGX-UHFFFAOYSA-N
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Description

The compound 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic molecule that features multiple heterocyclic rings, including indole, pyrrole, and pyrazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the pyrrole and pyrazole rings. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    5-METHOXY-1H-INDOLE-3-ETHYLAMINE: Shares the indole nucleus and has similar biological activities.

    3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Similar structure but lacks the methoxy group on the indole ring.

Uniqueness

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: is unique due to its combination of multiple heterocyclic rings and the presence of the methoxy group, which may enhance its biological activity and specificity .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H21N5O2/c1-13-19-20(26-25-13)22(28)27(21(19)15-4-3-8-23-11-15)9-7-14-12-24-18-6-5-16(29-2)10-17(14)18/h3-6,8,10-12,21,24H,7,9H2,1-2H3,(H,25,26)

InChI Key

LAIDATWLSCWJGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CN=CC=C5

Origin of Product

United States

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